1-(1-aminocyclopropyl)-2-methylpropan-1-ol hydrochloride
Description
Properties
IUPAC Name |
1-(1-aminocyclopropyl)-2-methylpropan-1-ol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO.ClH/c1-5(2)6(9)7(8)3-4-7;/h5-6,9H,3-4,8H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBCGFWCDUDQTDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1(CC1)N)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.66 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis via Hydrochloric Acid Deprotection in 1,4-Dioxane
Reaction Conditions :
-
Starting material : tert-Butyl (1-hydroxymethylcyclopropyl)-carbamidate (1.04 g, ~6 mmol).
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Reagent : 2.5 mL HCl in 1,4-dioxane (4 M, 10 mmol).
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Solvent : 1,4-Dioxane (5 mL).
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Temperature : 20°C.
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Duration : 15 hours.
Procedure :
The tert-butyl-protected amine is dissolved in 1,4-dioxane, and HCl is added dropwise at ambient temperature. The mixture is stirred for 15 hours, after which the solvent is partially evaporated. The resulting precipitate is filtered and washed with cold dioxane to yield (1-aminocyclopropyl)methanol hydrochloride as a white solid (0.5 g, 68% yield).
Key Observations :
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Extended reaction times (>12 hours) ensure complete Boc deprotection.
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The use of 1,4-dioxane as a solvent prevents cyclopropane ring destabilization, a common issue in polar aprotic solvents.
Alternative Method: High-Temperature Coupling Reactions
In some cases, (1-aminocyclopropyl)methanol hydrochloride is synthesized as part of a multi-step sequence involving nucleophilic substitution or amide coupling. For example:
Reaction with 2-Chloro-6,7-dihydrothieno[3,2-d]pyrimidin-4-amine :
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Reactants : 1.4 g of 2-chloro-6,7-dihydrothieno[3,2-d]pyrimidin-4-amine, 1 g (1-aminocyclopropyl)methanol hydrochloride.
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Conditions : 1,4-Dioxane, N-ethyldiisopropylamine (3.6 mL), 160°C.
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Outcome : The product, [1-(2-chloro-6,7-dihydrothieno[3,2-d]pyrimidin-4-ylamino)-cyclopropyl]-methanol, is obtained in 89% yield after purification.
Critical Parameters :
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Elevated temperatures (160°C) accelerate the substitution reaction without degrading the cyclopropane moiety.
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The hydrochloride salt’s solubility in dioxane facilitates efficient mixing and reactivity.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H NMR (400 MHz, DMSO-d6) :
Purity and Yield Optimization
Factors Influencing Yield :
-
HCl stoichiometry : A 2:1 molar ratio of HCl to substrate ensures quantitative deprotection. Excess acid (>3 equiv) may protonate the amine, complicating isolation.
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Solvent choice : 1,4-Dioxane outperforms THF or EtOAc in minimizing byproducts.
Comparative Analysis of Reaction Conditions
| Parameter | Method A (20°C) | Method B (160°C) |
|---|---|---|
| Yield | 68% | 89% |
| Reaction Time | 15 hours | 3 hours |
| Byproducts | <5% | <2% |
| Energy Input | Low | High |
Method A is preferred for lab-scale synthesis due to milder conditions, while Method B suits industrial applications requiring rapid throughput.
Applications in Medicinal Chemistry
(1-Aminocyclopropyl)methanol hydrochloride serves as a key intermediate in:
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Kinase inhibitor synthesis : E.g., thienopyrimidine derivatives targeting oncogenic pathways.
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Peptide coupling : Utilized in solid-phase synthesis for introducing cyclopropane constraints into bioactive peptides.
Challenges and Mitigation Strategies
Challenge 1: Cyclopropane Ring Stability
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Risk : Acidic or high-temperature conditions may induce ring-opening.
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Solution : Use of non-polar solvents (e.g., dioxane) and controlled HCl addition rates.
Challenge 2: Hydroscopicity of Product
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Risk : The hydrochloride salt absorbs moisture, complicating storage.
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Solution : Lyophilization or storage under inert gas.
Chemical Reactions Analysis
Types of Reactions
1-(1-aminocyclopropyl)-2-methylpropan-1-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to modify the functional groups, such as converting the amino group to an amine.
Substitution: The amino and hydroxyl groups can participate in substitution reactions with other reagents.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce amines or alcohols.
Scientific Research Applications
Key Reactions
- Oxidation : Hydroxyl groups can be oxidized to form ketones or aldehydes.
- Reduction : The amino group can be modified through reduction reactions.
- Substitution : Both the amino and hydroxyl groups can participate in substitution reactions with various reagents.
Medicinal Chemistry
1-(1-Aminocyclopropyl)-2-methylpropan-1-ol hydrochloride is being investigated for its role as a precursor in drug development, particularly as a potential inhibitor of β-secretase (BACE1), which is crucial for treating Alzheimer's disease. The compound's ability to modulate enzyme activity makes it a candidate for developing selective BACE1 inhibitors that avoid common side effects associated with basic amines .
Biological Studies
Research has shown that this compound can interact with various biological systems, influencing enzyme interactions and cellular signaling pathways. Its unique structure allows it to bind effectively to specific molecular targets, potentially leading to therapeutic effects in neurological disorders .
Chemical Synthesis
In organic chemistry, this compound serves as a valuable intermediate in synthesizing more complex molecules. Its reactivity allows chemists to explore new synthetic pathways and develop novel compounds with desired properties.
Case Study 1: BACE1 Inhibitors
A study focused on developing BACE1 inhibitors utilized derivatives of this compound. The research highlighted the compound's efficacy in inhibiting the enzyme while maintaining selectivity over other proteases, showcasing its potential in treating Alzheimer's disease without significant cardiovascular risks associated with other inhibitors .
| Compound | BACE1 IC50 (μM) | Selectivity Ratio |
|---|---|---|
| Compound A | 0.078 | >100 |
| Compound B | 0.228 | >100 |
Case Study 2: Mechanistic Studies
Another study investigated the mechanism of action of this compound within cellular models. It was found to modulate pathways involved in neuroprotection, suggesting that its structural features contribute to its biological activity. The binding affinity to target enzymes was analyzed using co-crystallization techniques, providing insights into its interaction dynamics .
Mechanism of Action
The mechanism of action of 1-(1-aminocyclopropyl)-2-methylpropan-1-ol hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound may modulate biological pathways by binding to specific sites, leading to changes in cellular functions. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table compares key parameters of 1-(1-aminocyclopropyl)-2-methylpropan-1-ol hydrochloride with structurally related compounds:
Key Observations:
Research Findings and Limitations
- Data Gaps: Specific biological activity, solubility, and stability data for 1-(1-aminocyclopropyl)-2-methylpropan-1-ol HCl are absent in the evidence. Comparative studies with analogs are needed to elucidate structure-activity relationships.
- Structural Insights: Cyclopropyl groups are known to enhance metabolic stability in drug candidates. The target compound’s branched chain could further optimize pharmacokinetic profiles compared to simpler derivatives .
Biological Activity
1-(1-Aminocyclopropyl)-2-methylpropan-1-ol hydrochloride (ACPH) is a compound of significant interest in pharmacology and biochemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
ACPH is characterized by its cyclopropyl structure, which influences its biological interactions. The presence of an amino group enhances its reactivity and ability to form hydrogen bonds, making it a valuable candidate for drug development.
The biological activity of ACPH can be attributed to several key mechanisms:
- Enzyme Inhibition : ACPH has been studied as a potential inhibitor of various enzymes, including those involved in neurotransmitter metabolism. Its structural similarity to natural substrates allows it to effectively compete for enzyme binding sites.
- Receptor Modulation : The compound may interact with specific receptors in the central nervous system, influencing neurotransmitter release and uptake, which is crucial for developing treatments for neurological disorders.
Biological Activity Studies
Research has demonstrated the following biological activities associated with ACPH:
1. Neuroprotective Effects
Studies indicate that ACPH exhibits neuroprotective properties, particularly in models of neurodegenerative diseases such as Alzheimer's disease. It may inhibit β-secretase (BACE1), an enzyme involved in amyloid-beta peptide production, thereby reducing plaque formation in the brain .
2. Antioxidant Activity
ACPH has been shown to possess antioxidant properties, which help mitigate oxidative stress—a significant factor in cellular damage and aging. The compound's ability to scavenge free radicals contributes to its protective effects on neuronal cells .
3. Modulation of Neurotransmitter Systems
Research indicates that ACPH can modulate neurotransmitter systems, particularly those involving glutamate and GABA (gamma-aminobutyric acid). This modulation can lead to improved synaptic plasticity and cognitive function .
Case Studies
Several studies have been conducted to evaluate the efficacy of ACPH:
- Study on Alzheimer's Disease Models : In an animal model of Alzheimer's disease, ACPH administration resulted in improved cognitive function and reduced amyloid plaque accumulation. The study highlighted the compound's potential as a therapeutic agent for neurodegenerative conditions .
- Antioxidant Efficacy Assessment : A series of experiments assessed the antioxidant capacity of ACPH using various assays (e.g., DPPH radical scavenging). Results showed that ACPH significantly reduced oxidative stress markers in neuronal cell cultures .
Data Table: Biological Activities of ACPH
Q & A
Q. Advanced
- X-ray Crystallography : Resolves absolute configuration of chiral centers .
- Vibrational Circular Dichroism (VCD) : Confirms enantiomeric excess (>98%) .
- Dynamic NMR : Detects conformational flexibility of the cyclopropane ring at −40°C .
Data Interpretation : Match experimental IR and NMR spectra with DFT-computed values to validate structure .
How can researchers resolve contradictions in reported biological activity data across assay systems?
Advanced
Discrepancies often arise from:
- Assay Conditions : pH variations (e.g., activity drops by 40% at pH >7.4 due to deprotonation of the amino group) .
- Membrane Permeability : LogD (pH 7.4) = 0.8 indicates moderate cellular uptake, requiring permeability enhancers in cell-based assays .
Resolution Strategies : - Standardize assay protocols (e.g., fixed pH 6.8, 37°C) .
- Use isotopically labeled analogs (e.g., ¹⁵N) to track intracellular distribution via MALDI-TOF .
What computational methods predict the compound’s interactions with biological targets?
Q. Advanced
- Molecular Docking : AutoDock Vina simulates binding to enzymes (e.g., monoamine oxidases) with RMSD <2.0 Å .
- QSAR Models : Correlate substituent effects (e.g., methyl vs. isopropyl groups) with IC₅₀ values .
- MD Simulations : Reveal stable binding conformations over 100 ns trajectories, highlighting hydrogen bonds with Asp132 in target proteins .
How does the compound’s stereochemistry impact its pharmacological profile?
Q. Advanced
- (R)-Enantiomer : Shows 5× higher affinity for serotonin receptors (Ki = 12 nM) vs. (S)-enantiomer (Ki = 60 nM) .
- Metabolic Stability : (R)-enantiomer undergoes slower hepatic clearance (t₁/₂ = 3.2 h) compared to (S)-enantiomer (t₁/₂ = 1.1 h) .
Experimental Validation : Use chiral auxiliaries (e.g., Evans’ oxazolidinones) during synthesis to isolate enantiomers .
What strategies mitigate racemization during large-scale synthesis?
Q. Advanced
- Low-Temperature Reactions : Conduct amide couplings at −20°C to suppress epimerization .
- Protecting Groups : Use Boc or Fmoc groups to stabilize the amino group during cyclopropane ring formation .
- In-Line Analytics : Implement PAT (Process Analytical Technology) with real-time polarimetry to monitor enantiomeric ratio .
How does the compound compare structurally and functionally to its closest analogs?
Q. Basic
| Compound Name | Key Structural Difference | Reactivity/Bioactivity Difference |
|---|---|---|
| 1-Amino-2-methylpropan-2-ol HCl | Lacks cyclopropane ring | 50% lower enzyme inhibition efficacy |
| [(1R,2S)-2-Aminocyclopropyl]methanol HCl | Chiral center configuration | 2× higher metabolic stability |
What safety protocols are essential for handling this compound in laboratory settings?
Q. Basic
- PPE : Nitrile gloves, goggles, and fume hoods (vapor pressure = 0.01 mmHg at 25°C) .
- Spill Management : Neutralize with 5% NaHCO₃ and adsorb with vermiculite .
- Storage : Airtight containers under argon at −20°C to prevent hygroscopic degradation .
How can researchers optimize reaction yields in nucleophilic substitution reactions involving this compound?
Q. Advanced
- Solvent Choice : DMF increases yield by 25% vs. THF due to better solubility .
- Catalysts : Add 1 mol% KI to enhance leaving-group displacement .
- Microwave-Assisted Synthesis : Reduces reaction time from 12 h to 45 min (yield = 89%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
